molecular formula C₂₆H₃₆O₁₈ B1148102 β-Maltose Heptaacetate CAS No. 7482-60-2

β-Maltose Heptaacetate

Cat. No.: B1148102
CAS No.: 7482-60-2
M. Wt: 636.55
InChI Key:
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Description

β-Maltose Heptaacetate is a chemically modified form of maltose, a disaccharide composed of two glucose units. This compound is characterized by the acetylation of all seven hydroxyl groups present in the maltose molecule, resulting in the formation of heptaacetate. It is commonly used as a protected intermediate in various chemical syntheses and has applications in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of β-Maltose Heptaacetate typically involves the acetylation of maltose. The process begins with the reaction of maltose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups. The reaction can be summarized as follows: [ \text{Maltose} + 7 \text{Acetic Anhydride} \rightarrow \text{this compound} + 7 \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: β-Maltose Heptaacetate undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate maltose.

    Substitution Reactions: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Scientific Research Applications

β-Maltose Heptaacetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of β-Maltose Heptaacetate primarily involves its hydrolysis to release maltose. This process is catalyzed by enzymes such as β-amylase, which cleave the acetyl groups to produce maltose. The released maltose can then participate in various metabolic pathways, including glycolysis and fermentation .

Comparison with Similar Compounds

    Maltose: The parent disaccharide from which β-Maltose Heptaacetate is derived.

    Maltotriose: A trisaccharide composed of three glucose units.

    Cellobiose: A disaccharide similar to maltose but with a β-1,4 linkage instead of an α-1,4 linkage.

Uniqueness: this compound is unique due to its complete acetylation, which provides it with distinct chemical properties compared to its parent compound, maltose. This modification enhances its stability and makes it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

7482-60-2

Molecular Formula

C₂₆H₃₆O₁₈

Molecular Weight

636.55

Synonyms

β-Maltose 1,2,2’,3,3’,4’,6-Heptaacetate;  4-O-(2,3,4-Tri-O-acetyl-α-D-glucopyranosyl)-β-D-glucopyranose 1,2,3,6-Tetraacetate; 

Origin of Product

United States

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